molecular formula C22H28ClN3O2 B11340880 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B11340880
M. Wt: 401.9 g/mol
InChI Key: XLWMRHZNELERJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The general synthetic route may include:

    Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Functionalization: The piperazine ring is then functionalized with a 4-chlorophenyl group and a 4-ethoxybenzamide group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C22H28ClN3O2/c1-3-28-20-10-6-18(7-11-20)22(27)24-16-21(17-4-8-19(23)9-5-17)26-14-12-25(2)13-15-26/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)

InChI Key

XLWMRHZNELERJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.